![molecular formula C10H8N4O2 B3391232 1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1503152-81-5](/img/structure/B3391232.png)
1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide
Overview
Description
1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide typically involves the cyclization of hydrazones derived from acetophenones and 2-hydrazinylpyridine. One common method is the Vilsmeier-Haack cyclization-formylation reaction, which involves the use of formylating agents like DMF and POCl3 .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: 1-(5-Carboxypyridin-2-yl)-1H-pyrazole-3-carboxamide.
Reduction: 1-(5-Hydroxymethylpyridin-2-yl)-1H-pyrazole-3-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : CHNO
Molecular Weight : 216.20 g/mol
IUPAC Name : 1-(5-formylpyridin-2-yl)pyrazole-3-carboxamide
CAS Number : 1503152-81-5
SMILES : C1=CC(=NC=C1C=O)N2C=CC(=N2)C(=O)N
InChIKey : OLKKLUHYTUEPRF-UHFFFAOYSA-N
The compound features a pyrazole ring fused with a pyridine ring, which contributes to its unique reactivity and biological activity.
Scientific Research Applications
1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide has diverse applications:
Chemistry
- Intermediate in Synthesis : It serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.
Biology
- Bioactive Molecule : The compound is being investigated for its potential antimicrobial and anticancer properties. Its structural features enable interactions with biological targets, making it a candidate for drug development.
Medicine
- Drug Development : It is explored as a scaffold for designing enzyme inhibitors. The presence of formyl and carboxamide groups allows for hydrogen bonding with active sites on enzymes, potentially inhibiting their activity.
Industry
- Material Science : The compound is utilized in developing new materials with specific electronic or photophysical properties, which can be valuable in various industrial applications.
Anticancer Properties
Recent studies have shown that compounds similar to this compound exhibit significant anticancer activity:
Cancer Type | Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Lung Cancer | A549 | ~26 | Wei et al., 2022 |
Brain Cancer | Various | Not specified | Xia et al., 2022 |
Colorectal Cancer | Various | Not specified | Fan et al., 2022 |
These findings indicate that structural modifications can enhance the potency of pyrazole derivatives against cancer cell lines.
Antimicrobial Activity
The compound has been preliminarily studied for its antimicrobial properties against various bacterial strains. The exact data on efficacy is limited, but the functional groups may interact with microbial enzymes, suggesting a potential mechanism for antimicrobial action.
Case Studies and Research Findings
Several studies highlight the biological activities of pyrazole derivatives:
- Wei et al. (2022) : Investigated various pyrazole derivatives and found significant anticancer activity against A549 cells.
- Xia et al. (2022) : Reported the synthesis of new pyrazole derivatives demonstrating promising antitumor activity.
- Fan et al. (2022) : Evaluated cytotoxicity against A549 cell lines and identified several compounds with notable growth inhibitory properties.
Mechanism of Action
The mechanism of action of 1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s formyl and carboxamide groups can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(5-Formylpyridin-2-yl)-1H-pyrazole-4-carboxamide: Similar structure but with the carboxamide group at a different position.
1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxylate: An ester derivative with different reactivity and solubility properties.
5-Amino-1H-pyrazolo[4,3-b]pyridine: A related compound with an amino group instead of a formyl group.
Uniqueness
1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both formyl and carboxamide groups allows for versatile functionalization and interaction with various biological targets .
Biological Activity
1-(5-Formylpyridin-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, which includes both formyl and carboxamide functional groups, allows it to interact with various biological targets, making it a candidate for drug development.
Chemical Structure
- Molecular Formula : C10H8N4O2
- SMILES : C1=CC(=NC=C1C=O)N2C=CC(=N2)C(=O)N
- InChIKey : OLKKLUHYTUEPRF-UHFFFAOYSA-N
This compound features a pyrazole ring fused with a pyridine ring, contributing to its chemical reactivity and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar pyrazole structures can inhibit the growth of various cancer cell lines:
- Lung Cancer : Compounds based on the pyrazole structure have shown significant inhibitory effects on A549 lung cancer cells, with IC50 values reported around 26 µM for certain derivatives .
- Brain and Colorectal Cancer : Other studies have indicated that pyrazole derivatives can induce apoptosis in brain and colorectal cancer cells, suggesting a broad spectrum of anticancer activity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although specific data on its efficacy is still limited. The interaction of its functional groups with microbial enzymes could be a potential mechanism for its antimicrobial action.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The formyl and carboxamide groups can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may also interact with specific receptors, altering cellular signaling pathways involved in cancer progression or microbial resistance.
Similar Compounds
Compound Name | Structure | Notable Activity |
---|---|---|
1-(5-Formylpyridin-2-yl)-1H-pyrazole-4-carboxamide | Similar structure with different carboxamide positioning | Potentially similar biological activities |
5-Amino-1H-pyrazolo[4,3-b]pyridine | Contains an amino group instead of formyl | Known for anticancer properties |
The distinct substitution pattern in this compound contributes to its unique reactivity and biological profile compared to these similar compounds.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of pyrazole derivatives:
- Wei et al. (2022) : Investigated various pyrazole derivatives and found that some exhibited significant anticancer activity against A549 cells, emphasizing the importance of structural modifications in enhancing potency .
- Xia et al. (2022) : Reported on the synthesis of new pyrazole derivatives that demonstrated promising antitumor activity, further supporting the therapeutic potential of this chemical class .
- Fan et al. (2022) : Evaluated cytotoxicity against A549 cell lines and identified several compounds with notable growth inhibitory properties, reinforcing the relevance of pyrazole scaffolds in cancer therapy .
Properties
IUPAC Name |
1-(5-formylpyridin-2-yl)pyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c11-10(16)8-3-4-14(13-8)9-2-1-7(6-15)5-12-9/h1-6H,(H2,11,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKKLUHYTUEPRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)N2C=CC(=N2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1503152-81-5 | |
Record name | 1-(5-formylpyridin-2-yl)-1H-pyrazole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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